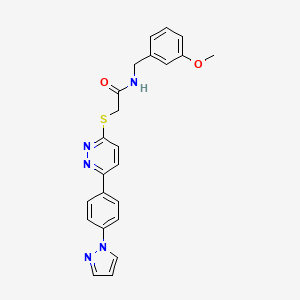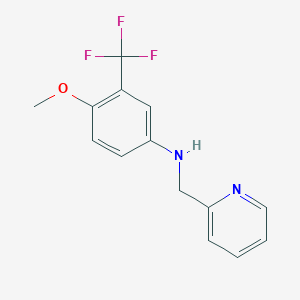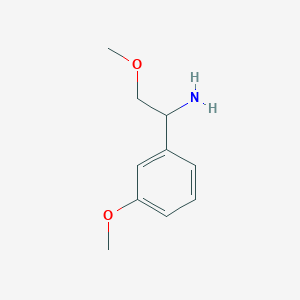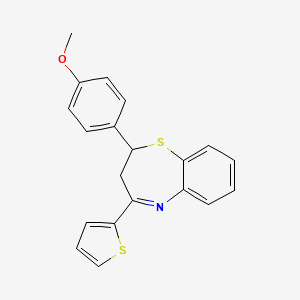
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, is a complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical and physical properties, synthesis, and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions, as described in the third paper. The product is typically crystallized using a solvent mixture, such as toluene and methanol, to achieve the desired purity and crystalline form . This suggests that a similar approach could be employed for the synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, with careful consideration of the reagents and conditions to accommodate the thio and methoxybenzyl functional groups.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters, which are found to be in agreement with theoretical calculations . For our compound of interest, similar analytical techniques would likely be used to elucidate its structure, including the positions of the pyrazol, pyridazin, and methoxybenzyl groups.
Chemical Reactions Analysis
Although the provided papers do not detail specific reactions for the compound , they do mention that the molecules they studied are held together by strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the compounds. Therefore, it is reasonable to infer that 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide would also exhibit specific reactivity patterns based on its functional groups and intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest can be deduced from their molecular electrostatic potential, HOMO and LUMO analysis, and first hyperpolarizability . These properties are indicative of the compound's charge transfer capabilities and its potential role in nonlinear optics. The vibrational frequencies and corresponding assignments provide additional insights into the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization . For 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, similar analyses would be required to fully understand its physical and chemical properties.
Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds related to the chemical structure of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide have shown promise in anticancer research. For instance, Al-Sanea et al. (2020) synthesized derivatives of this compound that exhibited significant cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds structurally similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide. Saravanan et al. (2010) found that some derivatives exhibited significant antibacterial and antifungal activities (Saravanan et al., 2010). Another study by Shamroukh et al. (2013) indicated that β-enaminonitrile derivatives of this compound class showed substantial antimicrobial efficacy (Shamroukh et al., 2013).
Antioxidant Properties
Compounds with a similar structural framework have demonstrated potent antioxidant activities. This is evident in the study by Chkirate et al. (2019), where pyrazole-acetamide derivatives exhibited significant antioxidant activity (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Effects
Research also indicates the potential of these compounds in anti-inflammatory and analgesic applications. For example, Sunder et al. (2013) synthesized derivatives that showed significant anti-inflammatory activity (Sunder et al., 2013). Additionally, Saravanan et al. (2011) reported that certain synthesized thiazole derivatives exhibited noteworthy analgesic activities (Saravanan et al., 2011).
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLQWQMFDJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)



![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)


![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)
![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)